Copper bleomycin

Thermodynamic stability Formation constant Potentiometric titration

Copper bleomycin (CuBlm) is the cupric ion complex of bleomycin, a glycopeptide antibiotic originally isolated as a blue‑colored equimolar copper complex from Streptomyces verticillus fermentation broths. Bleomycin chelates a range of first‑row transition‐metal ions, but the copper(II) complex is the most thermodynamically favored species, exhibiting the highest formation constant among divalent metallo‑bleomycins.

Molecular Formula C55H81CuN17O21S3
Molecular Weight 1476.1 g/mol
CAS No. 71794-63-3
Cat. No. B1198992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper bleomycin
CAS71794-63-3
Synonymsleomycin copper chelate
bleomycin Cu
copper bleomycin
Molecular FormulaC55H81CuN17O21S3
Molecular Weight1476.1 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N)C(CC(=N)[O-])NCC(C(=N)[O-])N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=N)[O-])O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cu+2]
InChIInChI=1S/C55H83N17O21S3.Cu/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);/q;+2/p-2
InChIKeyOPSYKRSMSZOFSX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Bleomycin (CAS 71794-63-3): The Thermodynamically Dominant Metallo-Bleomycin Complex with Quantifiable Differentiation in DNA Cleavage Mechanism and Cytotoxic Potency


Copper bleomycin (CuBlm) is the cupric ion complex of bleomycin, a glycopeptide antibiotic originally isolated as a blue‑colored equimolar copper complex from Streptomyces verticillus fermentation broths [1]. Bleomycin chelates a range of first‑row transition‐metal ions, but the copper(II) complex is the most thermodynamically favored species, exhibiting the highest formation constant among divalent metallo‑bleomycins [2]. This thermodynamic preeminence underpins copper bleomycin’s distinct biological profile—including a DNA cleavage mechanism that diverges from that of iron‑bleomycin and a cytotoxicity rank order that surpasses metal‑free bleomycin, zinc‑bleomycin, iron(III)‑bleomycin, and cobalt‑bleomycin in comparative tumor models [1][2].

Why Copper Bleomycin Cannot Be Replaced by Metal‑Free Bleomycin, Iron‑Bleomycin, or Other Metallo‑Bleomycins Without Compromising Experimental Outcomes


The identity of the chelated metal ion fundamentally governs bleomycin’s thermodynamic stability, reductive activation kinetics, and DNA cleavage chemistry. Copper(II)‑bleomycin exhibits a formation constant (log K = 12.630) that places it above Fe(II), Co(II), Ni(II), and Zn(II) complexes, ensuring that CuBlm forms preferentially in metal‑competitive biological environments and resists ligand‑substitution or dissociation by physiological thiols [1]. Furthermore, CuBlm cleaves DNA via a pathway that, unlike Fe‑bleomycin, does not generate malondialdehyde, confirming a distinct chemical mechanism [2]. Interchanging copper bleomycin with metal‑free bleomycin or another metallo‑bleomycin will therefore alter metal‑speciation equilibria, the nature of DNA lesions, and cytotoxic potency—potentially invalidating structure‑activity relationship conclusions and batch‑to‑batch reproducibility in cell‑based or in vivo assays.

Quantitative Differential Evidence for Copper Bleomycin (CAS 71794-63-3) Against Its Closest Analogs


Copper(II)-Bleomycin Exhibits the Highest Thermodynamic Formation Constant Among Divalent Metallo-Bleomycins

Potentiometric titration of 1:1 bleomycin-A2–metal complexes established that the formation constant of Cu(II)-bleomycin (log K = 12.630) surpasses that of all other divalent metallo‑bleomycins tested. The experimentally determined stability order is Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) [1]. This high thermodynamic stability means copper bleomycin remains intact under conditions that would promote metal dissociation or exchange in weaker complexes, directly impacting experimental consistency and biological interpretation.

Thermodynamic stability Formation constant Potentiometric titration

Copper Bleomycin Demonstrates Superior Cytotoxicity and Antitumor Potency Compared with Metal‑Free, Zinc, Iron(III), and Cobalt Bleomycins in Ehrlich Ascites Tumor Models

In a head‑to‑head study using Ehrlich ascites tumor cells in culture and the corresponding in vivo mouse model, the concentration‑dependent cytotoxicity and antitumor potency of copper bleomycin (CuBlm) ranked highest among five bleomycin forms. The observed order was CuBlm > metal‑free Blm > ZnBlm ≈ Fe(III)Blm > CoBlm. Therapeutically effective doses also showed that host toxicity (weight loss) followed the reverse order, with Fe(III)Blm exhibiting the most favorable therapeutic index [1].

Cytotoxicity Antitumor activity Ehrlich ascites tumor

Copper Bleomycin Cleaves DNA Without Generating Malondialdehyde, Establishing a Mechanistic Signature Distinct from Iron Bleomycin

When activated by NADPH‑cytochrome P‑450 reductase in the presence of NADPH and O₂, Cu(II)-bleomycin A₂ introduced nicks into SV40 DNA but did not produce detectable malondialdehyde precursors. Under identical activation conditions, Fe(III)-bleomycin A₂ generated both single‑ and double‑strand DNA scissions accompanied by malondialdehyde formation. This binary difference (presence vs. absence of malondialdehyde) constitutes direct chemical proof that copper bleomycin degrades DNA through a pathway mechanistically distinct from that of iron bleomycin [1].

DNA cleavage mechanism Malondialdehyde NADPH-cytochrome P-450 reductase

Copper Bleomycin Retention of Cytotoxic Activity in Serum‑Containing Medium Contrasts with Metal‑Free Bleomycin, Which Loses Significant Efficacy

In a metal‑free cytotoxicity assay using Ehrlich ascites tumor cells, both metal‑free bleomycin and copper bleomycin were active. However, when the initial drug‑cell incubation was carried out in the presence of fetal calf serum, copper bleomycin retained full cytotoxic activity while metal‑free bleomycin became significantly less effective. This demonstrates that the copper‑chelated form is substantially more resilient in protein‑ and small‑molecule‑rich biologically relevant media [1].

Serum stability Fetal calf serum Cytotoxicity assay conditions

Slow Reductive Activation Kinetics (k = 9.5 × 10⁻³ M⁻¹ s⁻¹) Provide a Quantitative Basis for Copper Bleomycin’s Inhibition of Iron‑Dependent DNA Strand Scission

The second‑order rate constant for reduction of Cu(II)‑bleomycin by 2‑mercaptoethanol at pH 7.4 and 25 °C was measured as 9.5 × 10⁻³ M⁻¹ s⁻¹. This kinetically sluggish reduction means that in the presence of physiological thiols CuBlm remains largely in the Cu(II) state and resists reductive dissociation to liberate free bleomycin for iron‑complex formation. As a result, Cu²⁺ at equimolar concentrations with Fe²⁺ effectively inhibits Fe(II)‑bleomycin‑dependent DNA strand scission, whereas at substoichiometric Cu²⁺ levels the ferroxidase activity of bleomycin can preserve strand‑scission competence [1].

Reduction kinetics Thiol reactivity Metal competition

High‑Value Application Scenarios for Copper Bleomycin (CAS 71794-63-3) Derived from Quantitative Comparative Evidence


Mechanistic DNA‑Damage Studies Requiring Malondialdehyde‑Independent Strand‑Break Chemistry

Investigators characterizing oxidative DNA lesion spectra can employ copper bleomycin to generate strand breaks without the confounding presence of malondialdehyde‑derived DNA adducts. As directly demonstrated with SV40 DNA, Cu(II)-bleomycin A₂ activated by NADPH‑cytochrome P‑450 reductase produces DNA nicks in the absence of malondialdehyde formation, unlike Fe(III)-bleomycin A₂ [1]. This property makes CuBlm the reagent of choice for studies aiming to decouple DNA‑strand‑scission endpoints from lipid‑peroxidation‑by‑product chemistry.

Cytotoxicity Profiling in Serum‑Rich Tumor‑Cell Culture Models

When screening DNA‑damaging agents against tumor cell lines cultured in serum‑containing media, copper bleomycin retains full cytotoxic activity whereas metal‑free bleomycin is substantially inactivated by serum components [1]. Researchers requiring robust, reproducible dose‑response curves in standard RPMI‑1640 or DMEM supplemented with 10% fetal bovine serum should therefore select copper bleomycin to avoid serum‑induced efficacy loss.

Metal‑Speciation‑Controlled Experiments in Thermodynamic and Kinetic Bioinorganic Chemistry

Because copper bleomycin possesses the highest formation constant (log K = 12.630) among divalent metallo‑bleomycins [1] and exhibits a slow thiol‑reduction rate constant of 9.5 × 10⁻³ M⁻¹ s⁻¹ [2], it serves as a well‑defined, kinetically inert starting material for studies of intracellular metal‑ion competition, metallochaperone‑mediated copper transfer, and reductive activation cascades. Its predictable speciation profile under physiological conditions enables rigorous thermodynamic‑kinetic modeling that cannot be achieved with less stable metallo‑bleomycins.

Comparative Toxicology Screening Requiring a High‑Potency Bleomycin Form with a Defined Therapeutic Index

In side‑by‑side antitumor efficacy and host‑toxicity studies, copper bleomycin displays the highest cytotoxic potency (rank 1 of 5) but also the greatest host weight loss, whereas Fe(III)‑bleomycin combines moderate potency with significantly lower toxicity [1]. This graded potency–toxicity spectrum across the bleomycin metal‑complex series makes copper bleomycin an essential positive control in screening campaigns aimed at identifying new analogs that decouple antitumor activity from systemic toxicity.

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